1-Chloro-3-iodopropane
Overview
Description
1-Chloro-3-iodopropane is a halogenated alkane that has been utilized in various chemical syntheses. It serves as an electrophilic agent in chlorination reactions and is involved in the formation of carbon-carbon bonds. The compound has been used to synthesize chiral piperidines, which are valuable in medicinal chemistry, and has also been employed in the preparation of other organic compounds with potential antibacterial properties .
Synthesis Analysis
The synthesis of 1-Chloro-3-iodopropane involves the alkylation of N-sulfinyl imidates, leading to the formation of N-tert-butanesulfinyl-5-chloropentanimidates. These intermediates can be further reduced and cyclized to yield chiral N-tert-butanesulfinylpiperidines, which upon deprotection, provide enantiomerically pure piperidine hydrochlorides . Additionally, 1-Chloro-3-iodopropane can be generated from terminal alkenes through free radical addition, demonstrating its versatility in synthetic applications .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-iodopropane and related compounds has been studied using gas-phase electron diffraction and molecular mechanics calculations. These studies have revealed the existence of multiple conformers, such as AA, AG, GA, and GG, with varying relative conformational energies. The presence of these conformers is indicative of the compound's flexibility and the influence of halogen atoms on its overall structure9.
Chemical Reactions Analysis
1-Chloro-3-iodopropane participates in a variety of chemical reactions. It has been used in the regioselective synthesis of chromanyl(phenyl)-lambda(3)-iodanes through oxidative cyclization and iodanation of 3-phenylpropanols . The compound's reactivity also extends to the formation of carbon-carbon bonds, as seen in its reaction with dialkyl malonates to yield cyclobutane derivatives and olefinic products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-3-iodopropane are closely related to its molecular structure. Vibration spectra studies, including Raman and infrared spectroscopy, have provided insights into the rotational isomerism and the enthalpy differences among the rotational isomers of halogenated propanes. These studies contribute to the understanding of the compound's behavior in different states, such as gaseous, liquid, glassy, and crystalline . Additionally, the crystal structure of related compounds, such as 1,1,1,2-tetrachloro-2-methylpropane, has been characterized, revealing information about molecular packing and phase transitions10.
Scientific Research Applications
Vibration Spectra and Rotational Isomerism
- 1-Chloro-3-iodopropane's vibration spectra in various states, such as gaseous, liquid, glassy, and crystalline, have been examined. This research contributes to understanding the normal vibration frequencies and force constants of basic halogenoalkanes. Rotational isomerism, based on spectral observations and normal coordinate calculations, provides insights into the enthalpy differences among rotational isomers (Ogawa et al., 1978).
Thermal Chemistry on Metal Surfaces
- The study of 1-chloro-3-iodopropane's thermal chemistry on Ni(100) surfaces offers insights into cyclopropane, propene, and propane formation through thermal activation. Understanding the interaction of dihaloalkanes with metal surfaces contributes to the field of surface science and catalysis (Tjandra & Zaera, 1997).
Spectroscopy in Vacuum Ultraviolet
- The mass-analyzed threshold ionization spectroscopy of 1-chloro-3-iodopropane using vacuum ultraviolet radiation helps determine accurate ionization energies and study the dissociation of ions. This is significant for understanding the molecular ionization and fragmentation processes (Park et al., 2001).
Electrophilic Chlorination Applications
- 1-Chloro-1,2-benziodoxol-3-one, a related compound, demonstrates practical and efficient chlorination methods for nitrogen-containing heterocycles and various arenes. This highlights the potential industrial application of such reagents in organic synthesis (Wang et al., 2016).
Tritium Exchange Studies
- Research on the self-induced exchange of tritium with 1-chloro-3-iodopropane enhances our understanding of tritium labeling, with applications in the synthesis of high-specific-activity compounds. This is significant for radiochemical studies and tracer technologies (Carr & Ache, 1970).
Electrochemical Reduction
- The electrochemical reduction of 1-chloro-3-iodopropane at carbon cathodes reveals insights into the formation of cyclopropane and other products. This contributes to the understanding of electrochemical processes in organic chemistry (Pritts & Peters, 1994).
Nucleus Changes in Substituted Compounds
- Studies on 1-fluoro-3-iodopropane, a closely related compound, offer insights into the changes at the iodine nucleus and the rotational spectra of such molecules. This is important for understanding molecular structure and dynamics (Grubbs et al., 2009).
Viscosity Studies
- Investigating the viscosities of 1-iodoalkanes, including 1-chloro-3-iodopropane, contributes to the understanding of fluid dynamics in chemical processes, influencing industrial applications like lubrication and heat transfer (Ryshkova et al., 2019).
Surface Chemistry on Platinum
- The study of 1-chloro-3-iodopropane's thermal chemistry on Pt(111) surfaces relates to surface science, catalysis, and chemical bonding, informing the understanding of chemical interactions on metal surfaces (Scoggins & White, 1999).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
1-Chloro-3-iodopropane has been used in the synthesis of N-[4-[5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-(2,2,2-trifluoroacetyl)pentyl]benzoyl]-L-glutamic acid, an inhibitor of glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) . This suggests potential future directions in the field of medicinal chemistry.
properties
IUPAC Name |
1-chloro-3-iodopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClI/c4-2-1-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYQZYQTQDRIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064512 | |
Record name | 1-Chloro-3-iodopropane | |
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Molecular Weight |
204.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Chloro-3-iodopropane | |
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Vapor Pressure |
2.0 [mmHg] | |
Record name | 1-Chloro-3-iodopropane | |
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Product Name |
1-Chloro-3-iodopropane | |
CAS RN |
6940-76-7 | |
Record name | 1-Chloro-3-iodopropane | |
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Record name | Propane, 1-chloro-3-iodo- | |
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Record name | 1-Chloro-3-iodopropane | |
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Record name | Propane, 1-chloro-3-iodo- | |
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Record name | 1-Chloro-3-iodopropane | |
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Record name | 1-chloro-3-iodopropane | |
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Record name | 1-Chloro-3-iodopropane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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